Tri(2-dodecoxyethyl) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

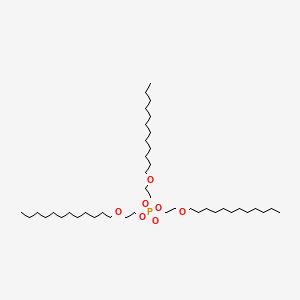

2-(Dodecyloxy)ethyl phosphate(3:1) is a chemical compound with the molecular formula C42H87O7PThis compound is characterized by its phosphate group attached to a dodecyloxyethyl chain, making it a versatile molecule with various applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)ethyl phosphate(3:1) typically involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2-(Dodecyloxy)ethyl phosphate(3:1) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced reaction monitoring techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)ethyl phosphate(3:1) undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.

Esterification: It can react with alcohols to form esters.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Esterification: Alcohols in the presence of acid catalysts.

Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired reaction.

Major Products Formed

Hydrolysis: Phosphoric acid and dodecanol.

Esterification: Various esters depending on the alcohol used.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

2-(Dodecyloxy)ethyl phosphate(3:1) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of cell membranes and as a component in lipid-based formulations.

Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)ethyl phosphate(3:1) involves its interaction with various molecular targets. In biological systems, it can integrate into cell membranes due to its amphiphilic nature, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Similar Compounds

2-(Octyloxy)ethyl phosphate: Similar structure but with a shorter alkyl chain.

2-(Hexadecyloxy)ethyl phosphate: Similar structure but with a longer alkyl chain.

2-(Dodecyloxy)propyl phosphate: Similar structure but with a different alkyl chain branching.

Uniqueness

2-(Dodecyloxy)ethyl phosphate(3:1) is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in forming stable emulsions .

Biological Activity

Tri(2-dodecoxyethyl) phosphate (TDEP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in the context of its applications as a flame retardant and plasticizer. This article provides a comprehensive overview of the biological activity of TDEP, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

TDEP is characterized by its phosphate backbone with three dodecoxyethyl groups attached. Its chemical structure can be represented as follows:

This structure contributes to its hydrophobic nature, influencing its interaction with biological systems.

Biological Activity Overview

The biological activity of TDEP has been investigated through various studies focusing on its toxicity, endocrine disruption potential, and effects on cellular processes.

1. Toxicity Studies

Research has indicated that TDEP exhibits varying degrees of toxicity depending on the exposure levels and biological models used. A study conducted on animal models revealed dose-dependent effects on body weight and organ health. Specifically, significant findings include:

- Weight Depression: Observed in both rats and mice at higher doses.

- Histopathological Changes: Inflammation in gastric mucosa was noted, indicating potential gastrointestinal toxicity.

Table 1: Summary of Toxicity Findings in Animal Studies

| Species | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Male Rats | 2000 | Mild weight depression |

| Female Rats | 1000 | No significant change |

| Male Mice | 500 | Gastric mucosa inflammation |

| Female Mice | 1000 | Comparable survival rates to controls |

2. Endocrine Disruption Potential

TDEP has been evaluated for its potential as an endocrine disruptor. Studies using in vitro assays indicated that TDEP could interact with hormone receptors, leading to alterations in gene expression related to reproductive health.

Table 2: Endocrine Activity Assay Results

| Compound | Receptor Tested | Activity Level |

|---|---|---|

| TDEP | Estrogen Receptor (ER) | Agonistic |

| TDEP | Androgen Receptor (AR) | Antagonistic |

These findings raise concerns about the long-term implications of TDEP exposure, particularly in sensitive populations such as pregnant women and children.

3. Neurotoxicity

Recent studies have highlighted the neurotoxic effects of TDEP, particularly regarding motor neuron development. Organophosphate flame retardants have been shown to disrupt human motor neuron (MN) differentiation, affecting survival and differentiation pathways.

- Mechanism: RNA sequencing analyses revealed that TDEP disrupts extracellular matrix interactions crucial for MN survival.

- Impact on Development: Early exposure to TDEP may lead to impaired locomotor behavior due to disrupted MN development.

Case Study: Neurodevelopmental Impact of TDEP

A case study involving human embryonic stem cells differentiated into MNs demonstrated that exposure to TDEP resulted in a significant reduction in cell viability compared to controls. The study concluded that TDEP's inhibitory effects on MN survival could potentially contribute to neurodevelopmental disorders.

Properties

CAS No. |

97659-32-0 |

|---|---|

Molecular Formula |

C42H87O7P |

Molecular Weight |

735.1 g/mol |

IUPAC Name |

tris(2-dodecoxyethyl) phosphate |

InChI |

InChI=1S/C42H87O7P/c1-4-7-10-13-16-19-22-25-28-31-34-44-37-40-47-50(43,48-41-38-45-35-32-29-26-23-20-17-14-11-8-5-2)49-42-39-46-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |

InChI Key |

KIUSYSLYLPVJQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOP(=O)(OCCOCCCCCCCCCCCC)OCCOCCCCCCCCCCCC |

Related CAS |

31800-90-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.